[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride
Description
This compound is a chiral dihydrochloride salt with the molecular formula C₉H₁₇Cl₂N₃O and a molecular weight of 254.16 g/mol . Its structure comprises a tetrahydrofuran (oxolane) ring substituted at the 2-position with a 1-methylpyrazole group and at the 3-position with an aminomethyl group. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmaceutical and synthetic applications. The CAS registry number is 1807941-57-6, and it is typically available at 95% purity .
The stereochemistry (2R,3S) is critical for its biological interactions, as enantiomeric pairs often exhibit divergent pharmacological profiles.
Properties
IUPAC Name |
[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-8(2-4-11-12)9-7(6-10)3-5-13-9;;/h2,4,7,9H,3,5-6,10H2,1H3;2*1H/t7-,9+;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDIDAKOEDWZKQ-CJGWJYNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2C(CCO2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC=N1)[C@H]2[C@@H](CCO2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807941-57-6 | |
| Record name | rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound under acidic conditions.
Construction of the oxolane ring: This step involves the cyclization of a suitable diol precursor using an acid catalyst.
Introduction of the methanamine group: This can be done through reductive amination of an aldehyde intermediate with ammonia or a primary amine.
Formation of the dihydrochloride salt: The final step involves the treatment of the free base with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanamine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted amine derivatives.
Scientific Research Applications
[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between the target compound and its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents | Salt Form | Purity |
|---|---|---|---|---|---|---|
| [(2R,3S)-2-(1-Methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride | C₉H₁₇Cl₂N₃O | 254.16 | 1807941-57-6 | 1-Methylpyrazole, oxolane, aminomethyl | Dihydrochloride | 95% |
| [1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride | C₆H₁₄Cl₂N₄ | 221.11 | 1798775-38-8 | 1-Isopropyltriazole, aminomethyl | Dihydrochloride | N/A |
| [2-(1-Ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine | C₁₀H₁₇N₃O | 195.09 | 174132-32-2 | 1-Ethylpyrazole, oxolane, aminomethyl | Free base | N/A |
Key Observations:
Heterocyclic Core: The target compound and [2-(1-ethyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine share a pyrazole-oxolane scaffold, whereas the triazole analog replaces pyrazole with a 1,2,4-triazole ring. Triazoles generally exhibit stronger hydrogen-bonding capacity but reduced metabolic stability compared to pyrazoles .
Salt Form :
- Both the target compound and the triazole analog are dihydrochloride salts, enhancing water solubility for in vitro assays. The free-base ethylpyrazole analog may require formulation adjustments for biological testing .
Molecular Weight and Complexity :
Stability and Purity Considerations
- The target compound’s 95% purity is standard for early-stage pharmaceuticals, ensuring reliable assay results. Impurities likely include stereoisomers or residual solvents from salt formation .
- The triazole analog’s purity data are unspecified, but its dihydrochloride form suggests similar stability to the target compound under controlled storage conditions .
Biological Activity
[(2R,3S)-2-(1-methyl-1H-pyrazol-5-yl)oxolan-3-yl]methanamine dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of a pyrazole ring and an oxolane ring, contribute to its diverse biological interactions.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of 254.15 g/mol. The compound is characterized by its dihydrochloride form, which enhances its solubility and stability in biological assays.
| Property | Value |
|---|---|
| Molecular Formula | C9H17Cl2N3O |
| Molecular Weight | 254.15 g/mol |
| CAS Number | 1808536-00-6 |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity or receptor signaling pathways, which may result in various pharmacological effects.
Antimicrobial Activity
Recent studies have demonstrated that pyrazole derivatives, including those similar to this compound, exhibit a wide range of antimicrobial properties. For instance, compounds with similar structures were evaluated against methicillin-resistant Staphylococcus aureus (MRSA) and showed promising results:
| Compound | MIC (µg/mL) | Activity Against |
|---|---|---|
| Compound A | ≤0.25 | MRSA |
| Compound B | 16 | MRSA |
| Compound C | >200 | Gram-negative bacteria |
The above data indicate that the structural modifications around the pyrazole ring can significantly influence the antimicrobial potency against specific pathogens .
Anticancer Potential
In addition to antimicrobial activity, there is emerging evidence suggesting that pyrazole derivatives may possess anticancer properties. Research indicates that certain pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have shown that compounds with a pyrazole moiety can effectively target cancer cell lines such as breast cancer and leukemia .
Case Studies
-
Study on Antimicrobial Activity :
A recent investigation into a library of pyrazole derivatives identified several compounds with significant activity against MRSA. The study highlighted the importance of structural features like halogen substitutions in enhancing bioactivity . -
Anticancer Research :
Another study focused on the anticancer effects of pyrazole-containing compounds demonstrated their potential to induce apoptosis in various cancer cell lines. The findings suggested that these compounds could serve as lead candidates for further drug development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
